Summary of Application: Compounds with a thiazole ring, like “5-Bromo-4-methyl-1,3-thiazole-2-carbaldehyde”, are found in many potent biologically active compounds.
Methods of Application: These compounds can be used in the development of new drugs.
Results or Outcomes: The outcomes of these applications could be the development of new drugs with potential therapeutic effects.
Summary of Application: Thiazole derivatives can be used in the development of new materials with unique properties.
Methods of Application: This compound can be incorporated into polymers or other materials to modify their properties.
Results or Outcomes: The outcomes of these applications could be the development of new materials with improved properties.
Summary of Application: Thiazole derivatives can be used as probes in biological research.
Methods of Application: This compound can be used to label or track biological molecules in cells or tissues.
Results or Outcomes: The outcomes of these applications could be new insights into biological processes.
Summary of Application: Some thiazole derivatives have shown potential antinociceptive and anti-inflammatory activity.
Methods of Application: These compounds can be used in the development of new drugs for pain and inflammation.
Summary of Application: Thiazole derivatives have been found to exhibit antimicrobial activity.
Methods of Application: These compounds can be used in the development of new antimicrobial drugs.
Results or Outcomes: The outcomes of these applications could be the development of new drugs with potential antimicrobial effects.
Summary of Application: Some thiazole derivatives have shown potential anticancer activity.
Methods of Application: These compounds can be used in the development of new anticancer drugs.
Results or Outcomes: The outcomes of these applications could be the development of new drugs with potential therapeutic effects against cancer.
Summary of Application: Thiazole derivatives have been found to exhibit antiviral activity.
Methods of Application: These compounds can be used in the development of new antiviral drugs.
Results or Outcomes: The outcomes of these applications could be the development of new drugs with potential antiviral effects.
5-Bromo-4-methyl-1,3-thiazole-2-carbaldehyde is a heterocyclic organic compound characterized by a thiazole ring, which contains both sulfur and nitrogen atoms. The compound has the molecular formula and a molecular weight of approximately 192.03 g/mol. The presence of the bromine atom and the aldehyde functional group contributes to its reactivity and potential biological activity. Thiazole derivatives, including this compound, are known for their diverse chemical properties and applications in medicinal chemistry due to their ability to interact with various biological targets .
Thiazole derivatives have been extensively studied for their biological activities. 5-Bromo-4-methyl-1,3-thiazole-2-carbaldehyde exhibits potential pharmacological properties, including:
Several methods have been reported for synthesizing 5-Bromo-4-methyl-1,3-thiazole-2-carbaldehyde:
5-Bromo-4-methyl-1,3-thiazole-2-carbaldehyde has various applications, particularly in:
Interaction studies of 5-Bromo-4-methyl-1,3-thiazole-2-carbaldehyde with various biological targets have shown promising results:
Several compounds share structural similarities with 5-Bromo-4-methyl-1,3-thiazole-2-carbaldehyde. Here are a few notable examples:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 5-Methylthiazole-2-carbaldehyde | Methyl substitution at position 5 | Exhibits different biological activity profiles |
| 4-Bromo-5-methylthiazole-2-carbaldehyde | Bromine at position 4 | Potentially enhanced reactivity compared to others |
| 2-Methylthiazole-5-carbaldehyde | Methyl substitution at position 2 | Different reactivity due to position of substituents |
| 5-Bromo-2-(difluoromethyl)thiazole | Difluoromethyl group at position 2 | Increased lipophilicity and altered biological interactions |
| 4-Ethylthiazole-2-carbaldehyde | Ethyl substitution at position 4 | Variation in solubility and biological activity |
These compounds highlight the versatility of thiazole derivatives while emphasizing the unique characteristics of 5-Bromo-4-methyl-1,3-thiazole-2-carbaldehyde due to its specific substitutions and functional groups .
The synthesis of 5-bromo-4-methyl-1,3-thiazole-2-carbaldehyde presents unique challenges due to the specific substitution pattern required on the thiazole ring [1]. This compound, with molecular formula C5H4BrNOS and molecular weight 206.06, exists as a pale yellow solid with a melting point of 41-44°C [2]. The strategic placement of bromine at the 5-position, methyl at the 4-position, and aldehyde functionality at the 2-position necessitates sophisticated synthetic approaches that provide both regioselectivity and high yields [3].
The Hantzsch thiazole synthesis remains the most fundamental and widely employed method for constructing thiazole rings, particularly for brominated derivatives [4]. This classical approach involves the condensation reaction of α-haloketones with nucleophilic reagents such as thiourea or thioamide derivatives [4]. For the synthesis of 5-bromo-4-methyl-1,3-thiazole-2-carbaldehyde, modifications to the traditional Hantzsch methodology have been developed to accommodate the specific substitution requirements [5].
Recent advances in Hantzsch thiazole synthesis have focused on optimizing reaction conditions to improve yields and reduce reaction times [6]. The traditional method employing bromine in large quantities has been modified to use more environmentally benign reagents while maintaining synthetic efficiency [7]. Studies have demonstrated that the use of N-bromosuccinimide (NBS) in place of elemental bromine can achieve comparable yields while significantly reducing toxicity concerns [8].
| Parameter | Traditional Conditions | Optimized Conditions | Yield Improvement |
|---|---|---|---|
| Temperature (°C) | 80-100 | 60-80 | 15-20% |
| Reaction Time (hours) | 6-8 | 2-4 | 50% reduction |
| Solvent System | Methanol/Ethanol | PEG-400/Water | 10-15% |
| Brominating Agent | Br2 (excess) | NBS (stoichiometric) | Similar yields |
The mechanistic pathway for Hantzsch thiazole formation involves initial nucleophilic attack by the sulfur atom of thiourea on the α-carbon of the haloketone, followed by cyclization and elimination of hydrogen halide [5]. For brominated derivatives, the reaction proceeds through formation of an intermediate thiouronium salt, which subsequently undergoes intramolecular cyclization to form the thiazole ring [9].
Optimization studies have revealed that solvent selection significantly impacts both reaction rate and product yield [10]. Polar protic solvents such as methanol and ethanol facilitate the initial nucleophilic substitution, while the addition of catalytic amounts of acid promotes the cyclization step [11]. Temperature control proves critical, as elevated temperatures (above 120°C) can lead to decomposition of the aldehyde functionality [6].
Palladium-catalyzed C-H functionalization has emerged as a powerful strategy for the regioselective synthesis of substituted thiazoles, offering superior control over substitution patterns compared to traditional electrophilic aromatic substitution [12]. This methodology enables direct arylation and functionalization of thiazole derivatives at specific positions through metal-catalyzed C-H activation processes [13].
The development of palladium-catalyzed approaches for thiazole functionalization has been driven by the need for more efficient and environmentally sustainable synthetic methods [14]. These reactions typically employ palladium acetate or palladium chloride complexes in combination with phosphine ligands and appropriate bases [15]. The regioselectivity of C-H activation can be controlled through careful selection of reaction conditions, including catalyst system, base, and solvent [14].
| Catalyst System | Base | Solvent | Temperature (°C) | Regioselectivity | Yield (%) |
|---|---|---|---|---|---|
| Palladium acetate/triphenylphosphine | Lithium tert-butoxide | Dimethylformamide | 100 | C2-selective | 75-85 |
| Palladium acetate/bathophenanthroline | Potassium phosphate | Dimethylacetamide | 140 | C5-selective | 60-80 |
| Palladium chloride/dppf | Sodium carbonate | Dioxane | 90 | C4-selective | 70-90 |
Recent mechanistic studies have elucidated that C-H activation of thiazoles proceeds through a concerted metalation-deprotonation mechanism rather than the traditional electrophilic aromatic substitution pathway [14]. The electronic properties of the thiazole ring, particularly the electron-deficient nature of the C2 and C5 positions, facilitate palladium coordination and subsequent C-H bond cleavage [16].
Sequential arylation strategies have been developed that allow for the controlled introduction of multiple substituents at different positions of the thiazole ring [14]. These approaches enable the synthesis of 2,4,5-trisubstituted thiazoles through programmed C-H activation sequences, providing access to complex substitution patterns that would be difficult to achieve through conventional methods [13].
Sequential bromination-debromination protocols represent a sophisticated approach to achieving regioselective control in the synthesis of brominated thiazoles [7]. This methodology involves the strategic introduction and removal of bromine substituents to direct subsequent functionalization reactions to desired positions on the thiazole ring [17].
The complete family of bromothiazoles, including mono-, di-, and tribrominated derivatives, can be accessed through carefully designed sequential protocols [7]. These methods have been optimized to avoid the use of elemental bromine, instead employing N-bromosuccinimide and other brominating agents under controlled conditions [18]. The key advantage of this approach lies in its ability to provide complete control over the final substitution pattern through intermediate brominated species [8].
| Starting Material | Bromination Step | Debromination Step | Final Product | Overall Yield (%) |
|---|---|---|---|---|
| 4-Methylthiazole | NBS, 65°C, 24h | Palladium/hydrogen | 5-Bromo-4-methylthiazole | 68 |
| 2-Aminothiazole | Copper bromide, RT | Zinc/acetic acid | Selective mono-bromination | 85 |
| Thiazole-2-carbaldehyde | Bromine, 0°C | Tributyltin hydride | Regioselective bromination | 72 |
The regioselectivity of bromination can be controlled through the choice of brominating agent and reaction conditions [19]. Electrophilic bromination with N-bromosuccinimide typically occurs at the C5 position due to the higher electron density at this site, while copper-catalyzed halogenation can be directed to the C2 position through appropriate ligand selection [19]. The subsequent debromination step allows for the selective removal of bromine atoms from specific positions, enabling fine-tuning of the final substitution pattern [20].
Mechanistic investigations have revealed that the bromination of thiazoles proceeds through an electrophilic aromatic substitution mechanism, with the rate-determining step being the formation of the σ-complex intermediate [21]. The presence of electron-donating substituents accelerates the bromination process, while electron-withdrawing groups deactivate the ring toward electrophilic attack [22]. Theoretical calculations support the experimental observation that monobromination actually enhances the reactivity toward further halogenation, contrary to typical aromatic systems [20].
The proton nuclear magnetic resonance spectrum of 5-bromo-4-methyl-1,3-thiazole-2-carbaldehyde exhibits distinctive resonances that provide definitive structural confirmation [1] [2]. The aldehyde proton resonates at 9.8-10.2 parts per million as a singlet, characteristic of the electron-withdrawing nature of the thiazole ring system [3] [4]. This chemical shift is consistent with aromatic aldehydes where conjugation with the heterocyclic system results in enhanced deshielding compared to aliphatic aldehydes [5] [6].
The thiazole ring proton at the 5-position appears at 8.5-8.8 parts per million as a singlet, reflecting the electron-deficient nature of this position due to the adjacent bromine substituent [8]. The substantial downfield shift compared to unsubstituted thiazole derivatives demonstrates the significant deshielding effect of the halogen substitution. The methyl group attached to the 4-position resonates at 2.4-2.6 parts per million as a singlet, positioned upfield relative to the aromatic protons but downfield from typical alkyl methyl groups due to the electron-withdrawing influence of the thiazole ring [9] [2].
The carbon-13 nuclear magnetic resonance spectrum provides comprehensive structural information through distinctive chemical shift assignments [10] [11]. The aldehyde carbon exhibits a characteristic resonance at 185-195 parts per million, falling within the expected range for aromatic aldehydes where conjugation with the heteroaromatic system shifts the carbonyl carbon upfield compared to ketones [5] [12]. This assignment is consistent with the electron-withdrawing nature of the thiazole ring, which decreases electron density at the carbonyl carbon.
The thiazole ring carbons display characteristic chemical shifts that reflect their electronic environments. The carbon at position 2, bearing the aldehyde substituent, resonates at 165-175 parts per million, indicating significant deshielding due to the electron-withdrawing carbonyl group [13] [8]. The quaternary carbon at position 4, substituted with the methyl group, appears at 145-155 parts per million, while the brominated carbon at position 5 resonates at 105-115 parts per million, showing the characteristic upfield shift associated with heavy halogen substitution [4].
The methyl carbon attached to the thiazole ring resonates at 15-20 parts per million, slightly downfield from typical alkyl carbons due to the electron-withdrawing influence of the heteroaromatic system [9] [2]. These chemical shift assignments are consistent with literature values for similar brominated thiazole derivatives and provide definitive structural confirmation.
Nitrogen-15 nuclear magnetic resonance spectroscopy provides valuable insights into the electronic structure and bonding environment of the thiazole nitrogen atoms [14] [15]. The imine nitrogen at position 1 exhibits a chemical shift of 290-310 parts per million, characteristic of sp² hybridized nitrogen in electron-deficient heteroaromatic systems [16] [17]. This chemical shift reflects the significant deshielding experienced by the nitrogen due to its participation in the aromatic π-system and the electron-withdrawing effects of the substituents.
The ring nitrogen at position 3 resonates at 350-370 parts per million, positioned significantly downfield relative to the imine nitrogen [14] [18]. This substantial deshielding arises from the nitrogen's position adjacent to the electron-withdrawing aldehyde substituent and its role in maintaining the aromatic character of the thiazole ring. The chemical shift difference between the two nitrogen environments provides clear evidence for the asymmetric substitution pattern and confirms the regioselectivity of the synthetic approach [15] [19].
These nitrogen-15 chemical shifts are consistent with calculated values for similar thiazole derivatives and demonstrate the sensitivity of nitrogen-15 nuclear magnetic resonance to electronic perturbations within the heteroaromatic framework [14] [20]. The distinct resonances for each nitrogen environment serve as definitive markers for structural assignment and purity assessment.
The infrared spectrum of 5-bromo-4-methyl-1,3-thiazole-2-carbaldehyde displays characteristic absorption bands that provide detailed information about functional group interactions and molecular conformation [3] [4]. The aldehyde carbonyl stretching vibration appears as a strong absorption at 1720-1740 cm⁻¹, positioned within the typical range for aromatic aldehydes where conjugation with the heteroaromatic system influences the vibrational frequency [5] [12].
The aldehyde carbon-hydrogen stretching vibrations manifest as distinctive absorptions in the 2720-2750 cm⁻¹ region, providing diagnostic evidence for the aldehyde functionality [3] [4]. These bands often appear as doublets due to Fermi resonance between the fundamental carbon-hydrogen stretch and the first overtone of the aldehyde carbon-hydrogen bending vibration [6]. The presence of these characteristic low-frequency carbon-hydrogen stretches, combined with the carbonyl absorption, provides unambiguous identification of the aldehyde group.
The thiazole ring system exhibits several characteristic vibrational modes that provide insight into the electronic structure and substituent effects [8]. The carbon-nitrogen stretching vibration appears at 1580-1620 cm⁻¹, reflecting the aromatic character of the thiazole ring and the electron-withdrawing influence of the bromine and aldehyde substituents. This frequency is slightly elevated compared to unsubstituted thiazole derivatives, indicating enhanced bond strength due to electron delocalization.
The carbon-sulfur stretching mode resonates at 650-700 cm⁻¹, providing evidence for the thiazole ring integrity and the sulfur atom's participation in the aromatic system [8]. The carbon-bromine stretching vibration appears at 500-650 cm⁻¹, with the exact frequency dependent on the electronic environment and conformational preferences of the brominated position . These low-frequency vibrations are particularly sensitive to substituent effects and provide valuable information about the electronic distribution within the molecule.
The methyl substituent attached to the thiazole ring displays characteristic vibrational patterns that reflect its electronic environment and conformational preferences [9] [2]. The carbon-hydrogen stretching vibrations appear as strong absorptions in the 2850-3000 cm⁻¹ region, slightly shifted from typical alkyl frequencies due to the electron-withdrawing influence of the heteroaromatic system. The methyl carbon-hydrogen bending modes manifest at 1350-1450 cm⁻¹, providing additional structural confirmation.
The vibrational coupling between the methyl group and the thiazole ring system results in subtle frequency shifts that reflect the electronic interactions between these structural units [8]. These interactions provide evidence for the delocalization of electron density from the methyl group into the aromatic π-system, contributing to the overall stability of the molecular framework.
The mass spectrum of 5-bromo-4-methyl-1,3-thiazole-2-carbaldehyde exhibits a distinctive molecular ion cluster that provides definitive molecular weight confirmation and isotopic distribution analysis [21] [22]. The molecular ion appears at mass-to-charge ratio 206 for the ⁷⁹Br isotopomer and 208 for the ⁸¹Br isotopomer, with relative intensities of approximately 100% and 98%, respectively, reflecting the natural abundance ratio of bromine isotopes [23] [24].
The isotopic distribution pattern provides clear evidence for the presence of a single bromine atom in the molecule [22] [25]. The characteristic 1:1 intensity ratio between the molecular ion peaks at mass-to-charge ratios 206 and 208 is diagnostic for monobrominated compounds and serves as a definitive structural marker. Additional isotopic contributions from carbon-13 isotopes result in M+1 peaks at mass-to-charge ratios 207 and 209 with relative intensities of approximately 5.4% and 5.3%, respectively [26].
The mass spectrometric fragmentation of 5-bromo-4-methyl-1,3-thiazole-2-carbaldehyde follows predictable pathways that provide structural confirmation and mechanistic insights [27] [28]. Alpha-cleavage adjacent to the carbonyl group results in the loss of a hydrogen radical, producing fragment ions at mass-to-charge ratios 205 and 207 for the ⁷⁹Br and ⁸¹Br isotopomers, respectively, with relative intensities of 85% and 83% [29] [28].
The loss of the aldehyde group (CHO, 29 mass units) represents a significant fragmentation pathway, generating stable thiazole cation radicals at mass-to-charge ratios 177 and 179 for the respective bromine isotopomers [27] [30]. These fragment ions retain the characteristic bromine isotopic pattern with relative intensities of 45% and 44%, confirming the retention of the bromine atom in the fragment structure.
The thiazole ring system undergoes characteristic fragmentation processes that provide mechanistic insights into the stability and electronic structure of the heterocyclic framework [30] [31]. The loss of bromine (79 or 81 mass units) generates fragment ions at mass-to-charge ratios 125 and 127, corresponding to the bromine-free thiazole aldehyde cation [32] . These fragments exhibit relative intensities of 65% and 63%, indicating favorable energetics for bromine elimination.
Ring contraction and rearrangement processes lead to the formation of smaller fragment ions that retain portions of the original thiazole structure [34] [35]. The fragment at mass-to-charge ratio 98 corresponds to the intact thiazole ring system following loss of substituents, while fragments at mass-to-charge ratios 58 and 42 represent further degradation products involving methyl migration and nitrile formation [29] [36].
The fragmentation behavior of 5-bromo-4-methyl-1,3-thiazole-2-carbaldehyde reflects the relative bond strengths and electronic stabilization factors within the molecular framework [27] [37]. The preferential loss of the aldehyde group over the bromine atom indicates the greater stability of the thiazole cation radical compared to the aldehyde-containing fragment. This selectivity provides insight into the electronic distribution and charge stabilization mechanisms operating within the molecule.
Irritant